Phytochelatin 4 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

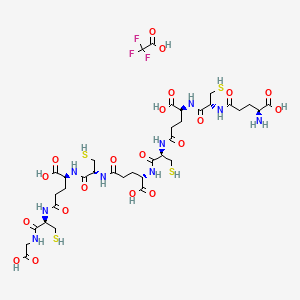

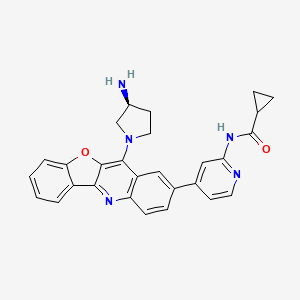

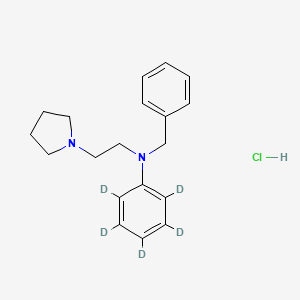

Phytochelatin 4 (TFA) is a short, cysteine-rich peptide with repeating γ-glutamylcysteine motifs found in plants. It plays a crucial role in metal detoxification and homeostasis by chelating heavy metals and metalloids such as cadmium and arsenic . This compound is synthesized enzymatically by phytochelatin synthase from glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytochelatin 4 (TFA) is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins . The synthesis involves the transfer of γ-glutamylcysteine to another glutathione molecule, forming the repeating γ-glutamylcysteine units .

Industrial Production Methods: Industrial production of phytochelatin 4 (TFA) typically involves the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. This allows for the large-scale production of the enzyme, which can then be used to synthesize phytochelatins from glutathione .

Chemical Reactions Analysis

Types of Reactions: Phytochelatin 4 (TFA) undergoes various chemical reactions, including:

Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol groups can react with heavy metal ions to form metal-thiol complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.

Substitution: Heavy metal ions such as cadmium, arsenic, or lead.

Major Products Formed:

Oxidation: Disulfide-bonded phytochelatin 4 (TFA).

Reduction: Free thiol-containing phytochelatin 4 (TFA).

Substitution: Metal-phytochelatin 4 (TFA) complexes.

Scientific Research Applications

Phytochelatin 4 (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study metal-chelation and detoxification mechanisms.

Biology: Investigated for its role in metal homeostasis and detoxification in plants, algae, and fungi.

Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.

Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.

Mechanism of Action

Phytochelatin 4 (TFA) exerts its effects by chelating heavy metal ions through its thiol groups. The enzyme phytochelatin synthase catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins. These peptides bind to heavy metal ions, forming stable complexes that are sequestered into vacuoles, thereby reducing the toxicity of the metals .

Comparison with Similar Compounds

Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.

Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.

Phytochelatin 5 (TFA): Contains five γ-glutamylcysteine units.

Comparison: Phytochelatin 4 (TFA) is unique in its length and metal-binding capacity compared to other phytochelatins. It has a higher number of γ-glutamylcysteine units, allowing it to chelate more metal ions and form more stable complexes. This makes it particularly effective in detoxifying environments with high levels of heavy metals .

Properties

Molecular Formula |

C36H54F3N9O20S4 |

|---|---|

Molecular Weight |

1118.1 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1 |

InChI Key |

UKGSXWAFKLXHGH-UJVFDMMISA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)